![molecular formula C12H13F3N2O B2800075 N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2305499-91-4](/img/structure/B2800075.png)
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide, also known as DMTF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of trifluoromethyl-substituted aromatic compounds and has shown promising results in various fields of research.
Wirkmechanismus
The exact mechanism of action of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to modulate the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide has been found to exert a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards its target enzymes and signaling pathways, which makes it an ideal tool for studying these processes.
However, one of the limitations of using N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the high cost of synthesis and purification may limit its widespread use in research.
Zukünftige Richtungen
Despite the promising results obtained so far, there is still much to be learned about the potential applications of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide in scientific research. Some possible future directions include:
1. Investigating the potential of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide on the immune system and its potential to modulate immune responses.
3. Exploring the potential of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a tool for studying the role of NF-κB in cancer and other diseases.
4. Investigating the potential of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a therapeutic agent for the treatment of cancer, particularly in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that has shown promising results in various fields of scientific research. Its high potency and specificity make it an ideal tool for studying biological processes, and its potential applications in the treatment of inflammatory diseases and cancer warrant further investigation.
Synthesemethoden
The synthesis of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide involves the reaction of 2-(dimethylamino)-5-(trifluoromethyl)benzaldehyde with propargylamine in the presence of a catalyst. This reaction results in the formation of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a yellow solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-4-11(18)16-9-7-8(12(13,14)15)5-6-10(9)17(2)3/h4-7H,1H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFGDYIGGSKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

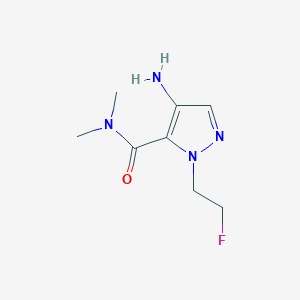

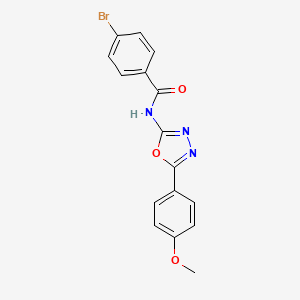
![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2799999.png)
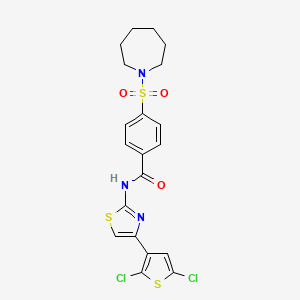
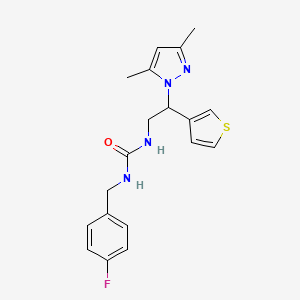
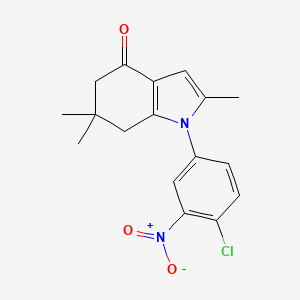
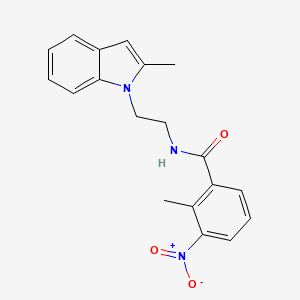
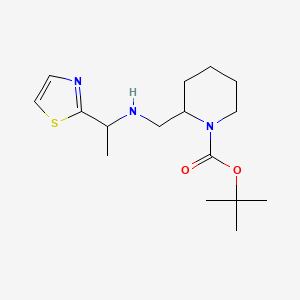
![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)
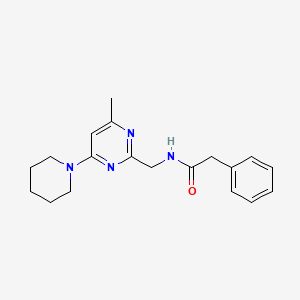
![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)
![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)